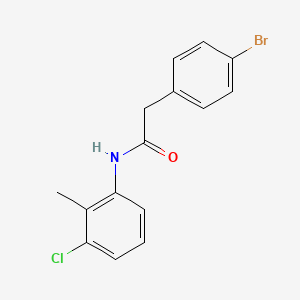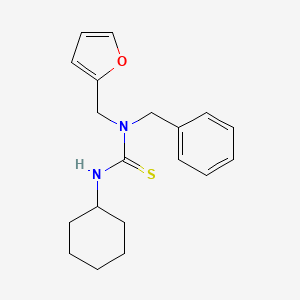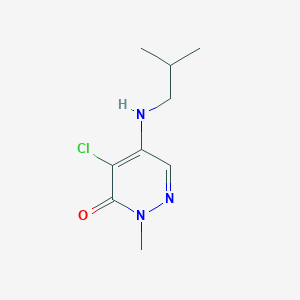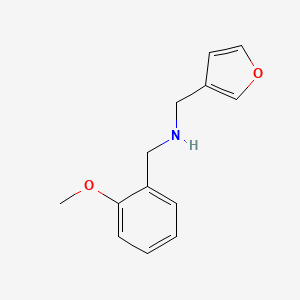
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide, also known as BCPA, is a chemical compound that belongs to the class of acetamide derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling in the brain.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it has anti-inflammatory and analgesic properties. It has also been shown to have antiproliferative effects on cancer cells. In vivo studies have demonstrated that it can reduce pain and inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide is its relatively low potency compared to other compounds that have been studied for similar applications.
Future Directions
There are several potential future directions for research on 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide. One area of interest is the development of more potent analogs that could be used as drug candidates. Another area of interest is the investigation of the molecular mechanisms underlying its effects on the central nervous system. Additionally, further studies are needed to explore its potential applications in other areas, such as neurodegenerative diseases and metabolic disorders.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide involves the reaction of 4-bromobenzoyl chloride and 3-chloro-2-methylaniline in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide as a white crystalline solid.
Scientific Research Applications
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, it has been studied for its effects on the central nervous system and its potential as an analgesic. In biochemistry, it has been investigated for its interactions with proteins and other biomolecules.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-13(17)3-2-4-14(10)18-15(19)9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQYXSCCPBHJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)
![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)



![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)